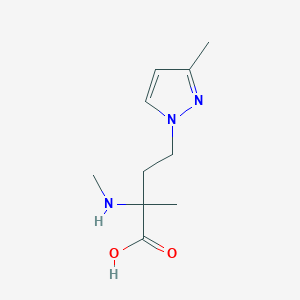

2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoic acid

CAS No.:

Cat. No.: VC20451998

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17N3O2 |

|---|---|

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | 2-methyl-2-(methylamino)-4-(3-methylpyrazol-1-yl)butanoic acid |

| Standard InChI | InChI=1S/C10H17N3O2/c1-8-4-6-13(12-8)7-5-10(2,11-3)9(14)15/h4,6,11H,5,7H2,1-3H3,(H,14,15) |

| Standard InChI Key | AGPHKPSTIYVQTK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1)CCC(C)(C(=O)O)NC |

Introduction

2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoic acid is a complex organic compound featuring a butanoic acid backbone, a methylamino group, and a pyrazole moiety. This compound is of interest in medicinal chemistry due to its structural similarities to various bioactive molecules. The presence of the pyrazole ring is particularly noteworthy, as pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties .

Synthesis and Chemical Reactivity

The synthesis of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoic acid typically involves multi-step organic reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions (temperature, solvents) are tailored to optimize yields and purity.

The chemical reactivity of this compound can be attributed to its functional groups:

-

Carboxylic Acid Group: Can undergo hydrolysis under acidic or basic conditions.

-

Methylamino Group: Participates in nucleophilic substitution reactions.

-

Pyrazole Ring: May engage in electrophilic aromatic substitution reactions due to its electron-rich nature.

Research Findings and Future Directions

Future research should focus on:

-

In Vitro and In Vivo Studies: To assess the compound's efficacy and safety.

-

Mechanism of Action: Understanding how the compound interacts with biological targets.

-

Pharmaceutical Formulation: Developing formulations that enhance bioavailability and solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume